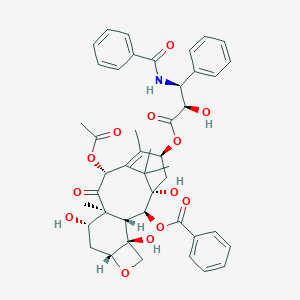

4-Deacetyltaxol

Description

Properties

CAS No. |

160511-46-6 |

|---|---|

Molecular Formula |

C45H49NO13 |

Molecular Weight |

811.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,4,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H49NO13/c1-24-29(58-41(53)34(49)33(26-15-9-6-10-16-26)46-39(51)27-17-11-7-12-18-27)22-45(55)38(59-40(52)28-19-13-8-14-20-28)36-43(5,30(48)21-31-44(36,54)23-56-31)37(50)35(57-25(2)47)32(24)42(45,3)4/h6-20,29-31,33-36,38,48-49,54-55H,21-23H2,1-5H3,(H,46,51)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |

InChI Key |

FCMGXYOFDLQWFD-MHHARFCSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)O)O)C)OC(=O)C |

Synonyms |

4-deacetyl-taxol 4-deacetyltaxol |

Origin of Product |

United States |

Occurrence and Natural Production

Isolation and Identification from Taxus Species

4-Deacetyltaxol is a naturally occurring taxane (B156437) found in various parts of yew trees (Taxus species). Its isolation and identification have been a crucial aspect of taxane research, contributing to the broader understanding of paclitaxel's natural sources and biosynthesis.

Early phytochemical investigations of Taxus brevifolia (the Pacific yew), the original source of paclitaxel (B517696), revealed the presence of numerous other taxane derivatives. An improved method for isolating paclitaxel and its analogues from the bark of Taxus brevifolia also yielded 10-deacetyltaxol (B21601), with reported yields ranging from 0.01% to 0.02% from pooled bark samples. nih.gov This procedure utilized a single chromatographic column followed by crystallization, demonstrating an efficient method for obtaining this compound. nih.gov Further studies have shown that the concentration of taxanes can vary depending on the specific tree, its geographical location, and the part of the plant being analyzed. researchgate.netnih.gov

Beyond the bark, the needles of Taxus species have also been identified as a valuable and renewable source of taxanes. Research on Korean native yews (Taxus cuspidata) has shown significant variation in taxane content based on location and plant part. nih.gov While the paclitaxel content was high in the bark of trees from certain regions, the needles from other locations contained substantial levels of related compounds, highlighting the potential of foliage as a sustainable source. nih.gov The isolation of taxanes, including this compound, from ornamental yew tissue has also been explored, with processes developed to extract these compounds from fresh clippings. google.com

The general process for isolating this compound and other taxanes from Taxus plant material involves several key steps. These typically include extraction with a suitable solvent, followed by a series of chromatographic separations, such as reverse-phase liquid chromatography, to purify the individual compounds. nih.govgoogle.com

| Source Material | Reported Yield of this compound | Reference |

|---|---|---|

| "Pooled" bark samples | 0.01-0.02% | nih.gov |

Production in Plant Cell and Organ Cultures for Taxane Research

The limited availability of paclitaxel from its natural source prompted researchers to explore alternative production methods, with plant cell culture emerging as a promising and sustainable approach. nih.govbiotechkiosk.comresearchgate.nettaylorfrancis.com Cultures of various Taxus species have been established to produce paclitaxel and other taxanes, including this compound. scu.ac.irnih.gov

The in vitro cultivation of Taxus cells allows for the controlled production of taxanes in bioreactors, independent of geographical and environmental constraints. researchgate.netgoogle.com Research has demonstrated that dedifferentiated callus cells from Taxus brevifolia can be grown on artificial media and produce the same chemotherapeutically active alkaloids as the intact plant. google.com Cell suspension cultures of Taxus canadensis have also been shown to be a reliable system for the production of paclitaxel. nih.gov

A key area of research in this field is the enhancement of taxane production through various strategies. Elicitation, the process of inducing a stress response in the plant cells to stimulate the production of secondary metabolites, has been shown to be effective. mdpi.com Fungal elicitors are among the biotic elicitors used for this purpose. researchgate.net Additionally, precursor feeding, where biosynthetic precursors are added to the culture medium, can also enhance the yield of the final product. nih.gov

While the primary goal of many of these studies is to maximize paclitaxel production, the analysis of the taxane profile in these cultures often reveals the presence of other important taxanes like this compound. Understanding the dynamics of this compound production in these systems is crucial, as it can be a direct precursor for the semi-synthesis of paclitaxel and its analogue, docetaxel. scu.ac.ir Studies on cell suspension cultures of different yew species have shown that while most retain the ability to form taxane diterpenoids, the profile of these compounds can differ from that of the parent plant. mdpi.com

| Strategy | Description | Reference |

|---|---|---|

| Elicitation | Inducing a stress response in cells to stimulate secondary metabolite production. | mdpi.com |

| Precursor Feeding | Adding biosynthetic precursors to the culture medium to increase product yield. | nih.gov |

| Optimization of Culture Conditions | Adjusting factors like medium composition, gas composition, and osmotic pressure. | nih.gov |

Identification and Production by Endophytic Microorganisms Associated with Taxus Species

A groundbreaking discovery in taxane research was the identification of endophytic microorganisms, particularly fungi, residing within the tissues of Taxus species that are capable of producing paclitaxel and related taxanes. nih.govnih.gov This finding opened up a new avenue for the microbial fermentation-based production of these valuable compounds, offering a potentially more cost-effective and scalable alternative to plant cell culture. ibp.co.cu

Numerous studies have since isolated and identified various endophytic fungi from different Taxus species that can synthesize taxanes. nih.govnih.govnih.gov These fungi, living in a symbiotic relationship with the host plant, appear to possess the genetic machinery for taxane biosynthesis. nih.govfrontiersin.org The production of taxanes by these microorganisms is generally carried out in laboratory settings by cultivating the fungi in specific liquid media. nih.govnih.gov

Among the taxanes produced by these endophytic fungi, this compound has been identified. For instance, research has shown the production of fungal 7-epi-10-deacetyltaxol (B27621) by an endophytic Pestalotiopsis microspora. nih.gov The biosynthesis of taxanes in these fungi is a complex process, and researchers are actively working to elucidate the enzymatic pathways and the genes involved. nih.govresearchgate.net The identification of genes such as 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT), which is involved in the conversion of 10-deacetylbaccatin III to baccatin (B15129273) III, provides molecular markers for screening potential taxane-producing endophytes. nih.gov

The yields of taxanes from endophytic fungi are often low, and a significant amount of research is focused on optimizing fermentation conditions and using metabolic engineering techniques to enhance production. ibp.co.curesearchgate.net Despite the challenges, the prospect of using microbial fermentation to produce this compound and other taxanes remains a highly active area of investigation. However, it is important to note that some recent analyses have raised questions about the sustainability and validity of claims regarding paclitaxel production by endophytic fungi, suggesting that more rigorous scientific validation is necessary. researchgate.net

| Fungal Species | Host Plant Genus | Reference |

|---|---|---|

| Pestalotiopsis microspora | Taxus | nih.gov |

| Taxomyces andreanae | Taxus | nih.gov |

| Fusarium spp. | Taxus | nih.gov |

| Alternaria sp. | Taxus | nih.gov |

| Tubercularia sp. | Taxus | nih.gov |

Biosynthetic Pathways and Enzymatic Transformations

Position of 4-Deacetyltaxol within the Paclitaxel (B517696) Biosynthetic Cascade

The established biosynthetic pathway of paclitaxel is a long and complex series of reactions starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.com The pathway is generally understood to proceed through key intermediates such as taxadiene, 10-deacetylbaccatin III (10-DAB), and baccatin (B15129273) III. researchgate.netresearchgate.net The final steps involve the attachment of a C13 side chain to the baccatin III core. mdpi.comresearchgate.net

Within this cascade, compounds are often defined by their acylation patterns, with acetylation and benzoylation being critical modifications. mdpi.com Intermediates such as 10-deacetyltaxol (B21601) (10-DAT) and 10-deacetylbaccatin III are well-recognized components of the paclitaxel metabolic landscape in Taxus species. researchgate.netfrontiersin.org

While this compound itself is not considered a primary intermediate on the direct biosynthetic route to paclitaxel, its existence and synthesis from precursors like 7-(triethylsilyl)-4-deacetylbaccatin III have been reported. nih.govacs.org The study of 4-deacetylated analogs is crucial for probing the substrate tolerance of enzymes in the pathway. The core of this compound, 4-deacetylbaccatin III, serves as a key substrate in research to understand enzymatic activity, revealing potential branch points or promiscuous enzyme functions within the broader taxane (B156437) metabolic network. acs.orgacs.orgnih.gov The ability of pathway enzymes to interact with 4-deacetylated taxanes suggests that while not on the main pathway, such structures are metabolically relevant.

Enzymatic Steps Leading to and from this compound

The formation and conversion of taxanes are governed by a suite of specialized enzymes, primarily acyltransferases and hydroxylases. The enzymatic steps related to this compound are best understood through the study of these enzymes with deacetylated substrates.

Deacetylation, the removal of an acetyl group, is a key type of reaction in taxane metabolism, leading to the formation of important precursors like 10-deacetylbaccatin III. nih.gov While specific enzymes responsible for deacetylation at various positions on the taxane ring are not all fully characterized, their activity is inferred from the presence of deacetylated compounds in Taxus tissues. researchgate.net

The formation of a 4-deacetylated taxane would require a selective deacetylation at the C4 position. While chemical methods for selective deacetylation of taxanes have been developed google.com, the specific endogenous enzyme (a C4-deacetylase) responsible for creating 4-deacetylbaccatin III in vivo has not been definitively identified. However, the study of the broader taxane profile suggests a dynamic process of acetylation and deacetylation occurs within the cell.

Acetyltransferases are critical enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the taxane skeleton. mdpi.com One of the most studied enzymes in the paclitaxel pathway is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation of the C10 hydroxyl group of 10-DAB to produce baccatin III. mdpi.comnih.gov This is considered a key, and potentially rate-limiting, step in paclitaxel biosynthesis. mdpi.comresearchgate.net

Research into the specificity of DBAT has yielded significant insights. Studies using 4-deacetylated substrates revealed that the Taxus cuspidata 10-O-acetyltransferase (DBAT) exhibits a degree of regioselective promiscuity. acs.orgacs.orgnih.gov While its primary function is to acetylate the C10 position, DBAT was found to be capable of catalyzing the 4-O-acetylation of 4-deacetylbaccatin III to form baccatin III. acs.orgacs.orgnih.gov This demonstrates that the enzyme can recognize and transfer an acetyl group to the tertiary hydroxyl on the C4 oxetane (B1205548) ring, albeit with lower efficiency than its natural substrate, 10-deacetylbaccatin III. acs.orgacs.orgnih.gov

Interestingly, this promiscuous activity was sensitive to the substitution pattern at other positions. DBAT could not acetylate the C4 position if the C7 hydroxyl group was also acetylated, suggesting that the deacylated state of the C7 hydroxyl is necessary for the enzyme to function at C4. acs.orgacs.orgnih.gov This highlights the intricate substrate specificity and potential for enzymatic crosstalk within the pathway.

Table 1: Observed Activity of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) on Various Substrates

| Substrate | Enzyme | Position Acetylated | Product | Finding | Citation |

|---|---|---|---|---|---|

| 10-deacetylbaccatin III (10-DAB) | DBAT | C10 | Baccatin III | Primary, efficient enzymatic reaction. | mdpi.comnih.gov |

| 4-deacetylbaccatin III | DBAT | C4 | Baccatin III | Demonstrates regioselective promiscuity; less efficient than C10 acetylation. | acs.orgacs.orgnih.gov |

| 13-acetyl-4-deacetylbaccatin III | DBAT | C4 | 13-acetylbaccatin III | Enzyme can acetylate C4 even with C13 substitution. | acs.orgacs.orgnih.gov |

| 7-acetyl-4-deacetylbaccatin III | DBAT | C4 | No reaction | C7 acetylation prevents C4 acetylation by DBAT. | acs.orgacs.orgnih.gov |

Metabolic Engineering and Genetic Modification for Optimized Taxane Production in Heterologous Systems

The low abundance of paclitaxel in yew trees has driven extensive research into alternative production methods, with metabolic engineering in heterologous hosts like Escherichia coli and yeast (Saccharomyces cerevisiae) emerging as a promising strategy. frontiersin.orgnih.govnih.gov The goal is to reconstruct the paclitaxel biosynthetic pathway in these fast-growing, easily scalable organisms to create a sustainable and cost-effective supply of the drug or its key precursors. frontiersin.orgresearchgate.net

A significant challenge is the complexity of the pathway, which involves numerous genes, particularly those encoding cytochrome P450 enzymes that are often difficult to express functionally in microbial hosts. nih.govfrontiersin.org Despite these hurdles, substantial progress has been made in producing early-stage pathway intermediates. nih.govfrontiersin.org

Key strategies in metabolic engineering for taxane production include:

Overexpression of Pathway Genes: Introducing and overexpressing genes that encode critical or rate-limiting enzymes can boost the production of taxane intermediates. Genes for taxadiene synthase (TXS) and geranylgeranyl diphosphate synthase (GGPPS) were among the first to be co-expressed in E. coli to produce the taxane skeleton precursor, taxadiene. frontiersin.orgnih.gov Similarly, overexpressing the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) gene in Taxus cell cultures has been shown to enhance taxane production. frontiersin.orgnih.gov

Optimization in Heterologous Hosts: Significant efforts have focused on optimizing host systems. This includes codon-optimizing Taxus genes for better expression in yeast, engineering host metabolic pathways to increase the supply of the precursor GGPP, and expressing mutant regulatory proteins to overcome feedback inhibition. nih.gov These strategies have led to a more than 40-fold increase in taxadiene production in engineered yeast. nih.gov

CRISPR and Systems Biology Approaches: Advanced tools like CRISPR-based gene editing are being used for precise genetic manipulation. oup.com This includes knocking down competing metabolic pathways to redirect metabolic flux towards taxane biosynthesis. For instance, inhibiting the phenylpropanoid pathway, which competes for the precursor phenylalanine, has been shown to increase paclitaxel accumulation significantly. frontiersin.org

While the complete synthesis of paclitaxel in a microbial host has not yet been achieved, these metabolic engineering efforts have successfully established platforms for producing key intermediates and have greatly advanced our understanding of the biosynthetic pathway's bottlenecks and regulatory mechanisms. frontiersin.orgnih.gov

Chemical Synthesis and Semisynthetic Derivatization

Development of Synthetic Methodologies for the Taxane (B156437) Core

The taxane core is characterized by a complex 6-8-6 tricyclic system, which has been the target of numerous total synthesis efforts. escholarship.orgnih.gov A prominent strategy involves a "two-phase" approach, which separates the synthesis into a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to introduce the intricate oxygenation patterns. escholarship.orgohira-sum.com

Recent advancements have focused on creating unified and versatile strategies that allow for the synthesis of diverse taxane cores from a common starting point. researchgate.net One such enantiospecific approach begins with the readily available monoterpenoid (S)-carvone to build the taxane framework. escholarship.orgresearchgate.net This method provides access to various taxane structures by diverging from a central intermediate. researchgate.net Another notable achievement is the scalable, enantioselective total synthesis of (+)-taxa-4(5),11(12)-dien-2-one, a key intermediate possessing the fundamental taxane ring system. nih.gov This route, accomplished in just seven steps, is designed to be practical for producing gram-scale quantities, which can then be elaborated into more complex, oxidized taxanes. nih.gov

These synthetic strategies are crucial not only for producing taxanes but also for enabling the exploration of new chemical space around the taxane scaffold, which is largely under-explored beyond the most famous members of the family. escholarship.org

Semisynthesis of 4-Deacetyltaxol from Available Taxane Precursors

Semisynthesis, which modifies abundant natural products, remains a primary route for producing paclitaxel (B517696) and its analogues. The yew tree provides precursors like 10-deacetylbaccatin III (10-DAB), which can be converted into more complex taxanes through chemical manipulation. ru.nl

The selective removal of ester groups is a key step in the semisynthesis of taxane analogues. Taxanes possess multiple ester functionalities with varying degrees of reactivity. researchgate.net The acetyl group at the C-4 position can be selectively cleaved to produce 4-deacetylated compounds. Methods have been developed for the selective hydrolysis of the ester groups on the baccatin (B15129273) III core. acs.org

The process often involves base-catalyzed hydrolysis. researchgate.net The relative rate of hydrolysis at different positions can be controlled by carefully choosing reaction conditions. For instance, studies on paclitaxel degradation show that while the C-13 side chain is often cleaved first, the C-10 acetate (B1210297) group is also relatively labile under basic conditions. researchgate.net Specific methodologies, including enzymatic approaches, have been explored to achieve selective deacylation at desired positions, such as C-4, while preserving other sensitive functional groups within the molecule. acs.organnualreviews.org

A cornerstone of modern taxane semisynthesis is the use of protecting groups to shield reactive sites, allowing for chemical modifications at other positions. The hydroxyl group at the C-7 position is often protected with a silyl (B83357) ether, such as a triethylsilyl (TES) group. google.com

The first synthesis of this compound was accomplished starting from the key intermediate 7-(triethylsilyl)-4-deacetylbaccatin III. nih.govacs.org This precursor, which already contains the de-acetylated C-4 position, is prepared from more common taxanes. The bulky TES group at C-7 prevents unwanted side reactions at this position, enabling the selective attachment of the C-13 side chain. google.com Once the side chain is coupled to the 13-hydroxyl group, the TES protecting group can be removed under specific conditions to yield the final product, this compound. nih.govacs.org This strategic use of protection and deprotection is fundamental to the efficient semisynthesis of taxane analogues. researchgate.net

| Precursor | Key Feature | Role in Synthesis | Reference |

|---|---|---|---|

| Baccatin III | Core taxane skeleton with C-4 acetyl group. | Starting material for deacetylation to create the 4-deacetyl core. | researchgate.net |

| 7-(triethylsilyl)-4-deacetylbaccatin III | C-7 hydroxyl is protected by a TES group; C-4 is deacetylated. | Allows for selective attachment of the side chain at C-13. | nih.govacs.org |

Approaches for Derivatization and Modification of this compound and Related Taxanes

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. numberanalytics.com In the context of taxanes, derivatization is used to explore structure-activity relationships (SAR) and to create analogues with potentially improved characteristics. acs.org This can involve acylation, alkylation, or other modifications of the core structure. sigmaaldrich.comjfda-online.com

| Reaction Type | Reagent Class | Purpose | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | To introduce an acyl group, modifying the ester at a specific position (e.g., C-4). | acs.orgnih.gov |

| Silylation | Silyl chlorides (e.g., TESCl) | To protect hydroxyl groups during synthesis. | google.com |

Structure Activity Relationship Sar Studies

Comparative Biological Activity of 4-Deacetyltaxol with Paclitaxel (B517696)

The biological activity of this compound has been compared to its parent compound, paclitaxel, to determine the significance of the acetyl group at the C4 position. These studies have consistently demonstrated a substantial decrease in activity upon deacetylation at this position.

Paclitaxel is well-known for its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The ability of this compound to promote microtubule assembly has been evaluated and compared with paclitaxel. Research has shown that this compound is inactive in the microtubule assembly assay. nih.gov This indicates that the C4-acetyl group is essential for the compound's ability to interact with and stabilize microtubules effectively. Studies have consistently reported that this compound has minimal effects on tubulin polymerization. researchgate.netcapes.gov.br

Consistent with its lack of activity in microtubule assembly assays, this compound has been found to be non-cytotoxic to various cancer cell lines. For instance, it has been reported to be inactive against human CA46 Burkitt lymphoma cells. researchgate.netcapes.gov.br This lack of cytotoxicity is a direct consequence of its inability to stabilize microtubules, which is the primary mechanism of paclitaxel's anticancer effect. While a study on the cytotoxic effects of various compounds on HepG2 (human liver cancer) cells was found, specific data for this compound was not detailed in the provided results. nih.govscience.govnih.gov However, the general consensus from multiple studies is that this compound lacks significant cytotoxic activity. researchgate.netcapes.gov.brnih.gov

Importance of the C4 Acetoxy Group for Taxane (B156437) Biological Potency

The dramatic loss of both microtubule assembly and cytotoxic activity in this compound underscores the critical importance of the C4-acetoxy group for the biological potency of taxanes. vt.edu This functional group is considered one of the key elements, along with the C13 side chain and the C2-benzoyl group, that are intimately involved in the interaction with the tubulin binding site. capes.gov.brnih.gov The removal of the C4-acetyl group leads to a significant reduction in antitumor activity. pnas.org While some modifications at the C4 position have been explored, the simple deacetylation to a hydroxyl group results in a substantial loss of potency. vt.edu

SAR of this compound Derivatives and Analogs with Modified Taxane Skeleton or Side Chains

To further explore the SAR around the C4 position, various derivatives and analogs of this compound have been synthesized and evaluated.

Given the established importance of the C4-acetoxy group, research has focused on understanding what other functionalities might be tolerated at this position. The synthesis of this compound itself can be achieved from paclitaxel or by using 7-(triethylsilyl)-4-deacetylbaccatin III as a starting material. nih.govcapes.gov.brresearchgate.net

One study reported the synthesis of 10-acetyl-4-deacetyltaxotere, another analog with a modification at the C4 position. Similar to this compound, this compound was also found to be inactive in the microtubule assembly assay, further highlighting the specific requirement of the C4-acetyl group for activity. nih.gov The exploration of other C4 modifications has been a part of the broader effort to develop new taxane analogs with improved properties. google.com However, the consistent finding is that modifications that significantly alter the nature of the C4-substituent, especially its removal, are detrimental to the biological activity. nih.gov

Analysis of the C-13 Side Chain's Contribution to Activity

Research into the structure-activity relationship (SAR) of taxanes has consistently highlighted the C-13 β-amido ester side chain as a critical component for eliciting potent cytotoxic and microtubule-stabilizing activity. colab.wscapes.gov.brnih.govannualreviews.org However, the biological significance of this side chain is heavily dependent on the substitution pattern of the baccatin (B15129273) core, particularly at the C-4 position. The removal of the C-4 acetyl group to give this compound results in a dramatic loss of biological function. nih.gov

Studies have demonstrated that this compound is essentially inactive. nih.gov It shows minimal effects on tubulin polymerization and lacks cytotoxicity against various cell lines, including the human CA46 Burkitt lymphoma line. researchgate.netcapes.gov.br This fundamental lack of activity for the 4-deacetylated core profoundly impacts the interpretation of any C-13 side chain modifications on this specific scaffold.

The first synthesis of this compound also produced an analog with a modified C-13 side chain, 10-acetyl-4-deacetyltaxotere. nih.govacs.org This compound retains the 4-hydroxyl group but has a C-10 acetyl group and, more significantly, features the tert-butoxycarbonyl (Boc) group on the C-3' nitrogen instead of the benzoyl (Bz) group found in paclitaxel. In other taxane series, this N-Boc substitution (along with C-10 deacetylation) results in the highly potent drug docetaxel. colab.wsnih.gov However, when combined with the C-4 deacetyl modification, the resulting analog was also found to be inactive in microtubule assembly assays. nih.govacs.org

The findings are summarized in the table below, illustrating the effect of removing the C-4 acetyl group, even when the C-13 side chain is modified.

| Compound Name | C-4 Substituent | C-10 Substituent | C-3' N-Substituent | Biological Activity (Microtubule Assembly) | Reference |

|---|---|---|---|---|---|

| Paclitaxel | -OAc | -OAc | Benzoyl | Active | acs.org |

| This compound | -OH | -OAc | Benzoyl | Inactive | nih.govacs.org |

| 10-acetyl-4-deacetyltaxotere | -OH | -OAc | tert-butoxycarbonyl | Inactive | nih.govacs.org |

These results strongly indicate that the presence of the C-4 acetyl group is a dominant requirement for the biological activity of this class of taxanes. In its absence, modifications to the C-13 side chain, such as replacing the N-benzoyl group with N-tert-butoxycarbonyl, are insufficient to restore the microtubule-stabilizing function. nih.govacs.org The inactivity of these initial analogs has led to limited further exploration of C-13 side chain variations on a 4-deacetylated core, with research efforts being directed toward more potent taxane scaffolds.

Molecular and Cellular Mechanisms of Action Investigations

Analysis of Tubulin Interaction and Microtubule Dynamics

The primary mechanism of action for taxanes, the class of compounds to which 4-Deacetyltaxol belongs, is the disruption of microtubule function. nih.govmdpi.com This is achieved through direct binding to tubulin, the protein subunit of microtubules, which in turn affects the polymerization and stability of these crucial cellular structures.

Taxanes, including the parent compound paclitaxel (B517696), bind specifically and reversibly to microtubules with a stoichiometry approaching a 1:1 molar ratio with the α,β-tubulin dimer in the microtubule. mdpi.comnih.gov The binding site is located on the β-tubulin subunit. nih.govnih.gov This interaction is distinct from other microtubule-targeting agents like colchicine or vinca alkaloids, which have separate binding sites and typically induce microtubule depolymerization.

Paclitaxel is understood to bind to a pocket in the β-tubulin subunit, stabilizing the microtubule structure. elifesciences.orgnih.gov The binding affinity for assembled microtubules is significantly higher than for free tubulin dimers in solution. nih.gov This preferential binding to the polymerized form of tubulin is a key characteristic of this class of compounds. nih.gov While direct binding studies for this compound are not extensively detailed in the available literature, its structural similarity to paclitaxel suggests it engages the same binding site on β-tubulin. Docetaxel, another close analog, has been shown to be two to three times more effective than paclitaxel in promoting tubulin assembly, indicating that small structural changes can significantly influence binding and activity. nih.gov

The binding of taxanes to β-tubulin enhances the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers. nih.govmdpi.comnih.gov This action shifts the dynamic equilibrium between free tubulin dimers and assembled microtubules heavily in favor of the latter. mdpi.com This stabilization makes the microtubules abnormally resistant to depolymerization by agents that would normally break them down, such as cold temperatures or calcium. nih.gov

This enhanced stability disrupts the normal dynamic instability of microtubules, which is essential for their various cellular functions, particularly the formation and function of the mitotic spindle during cell division. mdpi.comnih.gov By locking tubulin in the polymerized state, compounds like paclitaxel and its analogs prevent the proper segregation of chromosomes, which is a critical step for cell proliferation. nih.gov

Modulation of Cell Cycle Progression in Experimental Systems

The disruption of microtubule dynamics by taxane (B156437) compounds has a profound impact on cell cycle progression, leading to a halt at a critical checkpoint.

A hallmark of taxane activity is the arrest of cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov This arrest is a direct consequence of the stabilization of microtubules, which prevents the mitotic spindle from functioning correctly. researchgate.net The cell's checkpoint control mechanisms detect this spindle dysfunction and halt the cell cycle before the transition from the G2 (gap 2) phase to the M (mitosis) phase, preventing cell division.

Studies on paclitaxel show a concentration-dependent increase in the population of cells arrested in the G2/M phase. nih.gov A similar effect has been observed with the analog 7-epi-10-deacetyltaxol (B27621) in human hepatocellular carcinoma (HepG2) cells. Treatment with this compound led to a significant accumulation of cells in the G2/M phase, indicating a block in mitotic progression. nih.gov This persistent or even transient arrest at the G2/M checkpoint is considered a prerequisite for the subsequent induction of apoptosis. nih.gov

Table 1: Effect of 7-epi-10-deacetyltaxol on Cell Cycle Distribution in HepG2 Cells Data derived from a study on the effects of 7-epi-10-deacetyltaxol after 24 hours of treatment. nih.gov

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65.41 | 25.86 | 8.73 |

| 32.1 µM | 35.14 | 24.53 | 40.33 |

| 64.2 µM | 21.76 | 20.11 | 58.13 |

| 128.4 µM | 10.23 | 15.42 | 74.35 |

Apoptosis Induction Pathways in in vitro Cell Models (e.g., human hepatocellular carcinoma HepG2 cells)

The ultimate fate of a cancer cell arrested at the G2/M checkpoint by a taxane is often apoptosis, or programmed cell death.

The generation of reactive oxygen species (ROS) has been identified as a key factor in the apoptotic pathways induced by various anticancer agents. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, leading to apoptosis. nih.gov

In the context of taxane analogs, studies on 7-epi-10-deacetyltaxol have demonstrated that its induction of apoptosis in HepG2 cells is associated with the generation of ROS. nih.gov Treatment with this compound led to a dose-dependent increase in intracellular ROS levels. This increase in oxidative stress is believed to be a critical trigger for the intrinsic apoptotic pathway. nih.gov The apoptotic process in these cells was characterized by nuclear condensation and DNA fragmentation. nih.gov Furthermore, the study showed that the induced apoptosis was linked to an increased Bax/Bcl-2 ratio, which is a key indicator of mitochondrial-mediated apoptosis, often influenced by ROS. nih.gov

Table 2: Apoptosis Induction and ROS Generation by 7-epi-10-deacetyltaxol in HepG2 Cells Data derived from a study on the effects of 7-epi-10-deacetyltaxol after 24 hours of treatment. nih.gov

| Treatment Group | % Apoptotic Cells | Relative ROS Generation (%) |

| Control | 1.25 | 100 |

| 32.1 µM | 38.02 | 145 |

| 64.2 µM | 75.36 | 190 |

| 128.4 µM | 98.03 | 240 |

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, PARP)

Detailed experimental studies specifically investigating the direct effects of this compound on the regulation of key apoptotic and anti-apoptotic proteins such as Bax, Bcl-2, and Poly (ADP-ribose) polymerase (PARP) are not extensively documented in the available scientific literature. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial for determining cell fate. The cleavage of PARP is a hallmark of apoptosis, executed by caspases. While the broader class of taxanes, particularly paclitaxel, is known to induce apoptosis, the specific contributions and distinct regulatory effects of the 4-deacetylated form on these specific proteins remain an area requiring further focused research.

Activation of Signaling Pathways (e.g., p38-MAPK pathway)

The precise role of this compound in the activation of specific cellular signaling pathways, such as the p38 mitogen-activated protein kinase (p38-MAPK) pathway, has not been thoroughly elucidated. The p38-MAPK pathway is a critical signaling cascade that responds to stress stimuli and can influence cellular decisions related to apoptosis, inflammation, and cell cycle regulation. While studies have explored the impact of parent taxane compounds on various signaling cascades, dedicated research to map the specific signaling networks activated or inhibited by this compound is needed to fully understand its cellular impact.

Exploration of Alternative Molecular Targets and Protein Interactions

Recent research has shifted towards in silico methods to predict and analyze the molecular behavior of this compound, exploring its potential to interact with various protein targets beyond its traditional association with tubulin.

Computational Studies on Molecular Docking with Potential Target Proteins (e.g., Lipocalin 2, TP53, EGFR, AKT1)

Computational docking studies have been employed to investigate the binding potential of this compound with several proteins implicated in cancer progression.

One notable study performed a molecular docking analysis of several docetaxel analogues, including this compound, with Lipocalin 2 (Lcn2), a protein associated with breast cancer. nih.govnih.gov The analysis revealed that this compound exhibited a strong binding affinity for Lipocalin 2, suggesting it as a potential inhibitor. nih.govnih.gov The compound formed multiple hydrogen bonds with key amino acid residues in the protein's binding pocket. nih.gov

Specifically, this compound was found to interact with TYR 52, ARG 81, and LYS 134 of Lipocalin 2. nih.gov The binding energy for this interaction was calculated to be -147.98 kcal/mol, indicating a favorable and stable binding. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Details (Atom-Atom, Distance Å) |

|---|---|---|---|---|

| This compound | Lipocalin 2 | -147.98 | TYR 52, ARG 81, LYS 134 | OH-O (2.87), NH-O (1.49), NZ-O (3.32) |

Conversely, dedicated molecular docking studies analyzing the interaction of this compound specifically with other prominent cancer-related proteins such as TP53, EGFR, and AKT1 are not widely available in the current body of literature.

Network Pharmacology and Protein-Protein Interaction (PPI) Analysis

Systematic network pharmacology and Protein-Protein Interaction (PPI) analyses focused specifically on this compound have yet to be published. These computational approaches are valuable for elucidating the broader biological impact of a compound by identifying its potential targets and the complex interaction networks they belong to. Such studies would help to build a more comprehensive understanding of the compound's polypharmacological effects and its influence on various cellular pathways from a systems biology perspective. The application of these methodologies to this compound represents a promising future direction for research.

Analytical Methodologies for Research and Bioanalysis

Sample Preparation and Extraction Protocols for Taxanes in Diverse Research Matrices (e.g., plant extracts, cell culture media, biological fluids)

The initial and critical step in the analysis of 4-deacetyltaxol and related taxanes is the efficient extraction of these compounds from complex matrices. The choice of extraction protocol is highly dependent on the nature of the sample, whether it be plant material, cell cultures, or biological fluids.

Plant Extracts: For plant tissues, such as the needles of Taxus species, a common procedure involves drying the material to a constant weight, followed by grinding it into a fine powder. mdpi.com Extraction is often performed using organic solvents like methanol (B129727) or a mixture of methanol and water. frontiersin.orgdoi.org To enhance extraction efficiency, techniques such as ultrasonic-assisted extraction are frequently employed. mdpi.comdoi.org Subsequent liquid-liquid extraction steps, for instance with ethyl acetate (B1210297) or dichloromethane, are used to partition the taxanes from the initial crude extract. mdpi.com The organic phase, now enriched with taxanes, is then typically dried and reconstituted in a suitable solvent for chromatographic analysis. mdpi.comrsc.org A greener approach using a natural menthol-based aqueous deep eutectic solvent has also been developed, which forms a two-phase system upon centrifugation, concentrating the taxanes in the upper phase. doi.org

Cell Culture Media: In the context of biotechnological production, taxanes are often secreted into the cell culture medium. Extraction from the medium can be achieved through liquid-liquid extraction with solvents like dichloromethane. frontiersin.orgrsc.org The mixture is typically vortexed and sonicated to ensure thorough extraction. frontiersin.orgrsc.org An alternative and often more efficient method is solid-phase extraction (SPE), where the medium is passed through a cartridge that retains the taxanes, which are then eluted with an appropriate solvent. mdpi.comdcu.ie This method not only concentrates the analytes but also removes interfering substances.

Biological Fluids: The analysis of taxanes in biological fluids like plasma and urine is crucial for pharmacokinetic studies. Sample preparation often involves a liquid-liquid extraction step with a solvent such as diethyl ether or t-butyl methyl ether. nih.govualberta.ca This is frequently followed by a solid-phase extraction (SPE) clean-up step to remove endogenous matrix components that could interfere with the analysis. nih.govresearchgate.net Protein precipitation is another technique used, although it may be less effective at removing all interfering substances. ualberta.ca For trace analysis, selective SPE methods have been optimized to specifically extract taxanes, leading to cleaner samples and enhanced sensitivity. nih.gov

Here is an interactive data table summarizing common extraction protocols:

| Matrix | Initial Step | Extraction Solvent(s) | Enhancement Technique | Purification/Concentration |

| Plant Tissue | Drying & Grinding | Methanol, Ethanol, Dichloromethane | Sonication, Maceration | Liquid-Liquid Extraction, SPE |

| Cell Culture | Direct use or filtration | Dichloromethane | Vortexing, Sonication | SPE, Evaporation |

| Biological Fluids | Direct use or centrifugation | Diethyl ether, t-butyl methyl ether | - | Liquid-Liquid Extraction, SPE |

Advanced Chromatographic Techniques for Separation and Quantification

Due to the structural similarities among taxanes, their separation for accurate quantification presents a significant analytical challenge. perlan.com.pl Advanced chromatographic techniques are essential to resolve these closely related compounds from each other and from complex matrix components.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound and other taxanes. sigmaaldrich.comijpsjournal.com Reversed-phase HPLC is the most common mode, utilizing stationary phases like C18 or C8 columns. researchgate.netmdpi.com

Columns and Mobile Phases: The choice of column chemistry is critical for achieving the desired separation. While C18 columns are widely used, pentafluorophenyl (PFP) columns have demonstrated superior selectivity for taxol and its related compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of a wide range of taxanes with different polarities. mdpi.comturkjps.org

Detection Methods: The most common detector used for taxane (B156437) analysis is the Ultraviolet (UV) detector, typically set at a wavelength of 227 nm or 228 nm, where taxanes exhibit strong absorbance. researchgate.netturkjps.org Diode-Array Detection (DAD) offers the advantage of acquiring the entire UV spectrum of each peak, aiding in compound identification. perlan.com.pl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound and other taxanes, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. rsc.orgrsc.org

Ionization and Detection: Electrospray ionization (ESI) is the most commonly used ionization technique for taxane analysis, typically operating in positive ion mode. rsc.orgpayeshdarou.ir The addition of modifiers like formic acid to the mobile phase can enhance the formation of protonated molecules ([M+H]+). nih.gov

Tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring specific fragmentation patterns of the target analytes. nih.gov In Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor ion and one or more of its characteristic product ions. rsc.org This technique significantly reduces background noise and allows for the quantification of analytes at very low concentrations, with limits of detection reported in the ng/mL to pg/mL range. rsc.orgnih.gov

The development of LC-MS/MS methods has enabled the quantification of taxanes in challenging matrices like Corylus avellana cell cultures, where the concentrations are significantly lower than in Taxus species. rsc.orgrsc.org

Receptor Protein-Based Bioassays for Specificity and Sensitivity in Research Settings

Beyond chromatographic methods, receptor protein-based bioassays offer a functional approach to detect and quantify taxanes based on their biological activity. These assays leverage the specific binding interaction between taxanes and their cellular target, the protein tubulin. researchgate.netnih.gov

One such assay is a competitive format where a labeled taxane (e.g., horseradish peroxidase-labeled Taxol) competes with the taxane in the sample for binding to tubulin coated on a microtiter plate. researchgate.netnih.govacs.org The amount of bound labeled taxane is then measured, which is inversely proportional to the concentration of the taxane in the sample. researchgate.netnih.gov

A key advantage of this bioassay is its high specificity for biologically active taxanes. For instance, it can selectively measure paclitaxel (B517696) without interference from inactive or less active precursors like baccatin (B15129273) III and 10-deacetyltaxol (B21601). nih.govacs.org This makes it a valuable tool for high-throughput screening of new taxane analogs for their potential antimitotic activity. researchgate.net Another approach involves a fluorescence polarization (FP) bioassay, which measures the change in polarization of a fluorescently labeled taxane upon binding to tubulin. psu.edu

These bioassays are characterized by their high sensitivity, with the ability to detect paclitaxel in the nanomolar to picomolar range. nih.govacs.org

Challenges and Optimization in Taxane Quantification in Complex Research Samples

The quantification of taxanes like this compound in complex research samples is fraught with challenges that necessitate careful method optimization.

Matrix Effects: A primary challenge, particularly in LC-MS/MS analysis, is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. payeshdarou.iruu.nl To mitigate this, extensive sample clean-up using techniques like SPE is crucial. nih.gov The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can also help to compensate for these effects. rsc.org Furthermore, the use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively correct for matrix effects and variations in extraction recovery. cdc.gov

Structural Similarity: The close structural resemblance among different taxanes makes their chromatographic separation difficult. perlan.com.pl Optimization of the chromatographic conditions, including the choice of column, mobile phase composition, and gradient profile, is essential to achieve baseline separation of key compounds. researchgate.net Techniques like 2D-LC offer a powerful solution for resolving these complex mixtures. perlan.com.pl

Low Concentrations: In many research contexts, such as the analysis of certain plant species or early-stage cell cultures, the concentration of taxanes can be extremely low. rsc.orgrsc.org This requires highly sensitive analytical methods. LC-MS/MS in MRM mode is the gold standard for such applications, providing the necessary low limits of detection and quantification. rsc.orgresearchgate.net Optimization of MS parameters, such as desolvation temperature, is also important, as taxanes can be heat-sensitive. nih.gov

Method Validation: To ensure the reliability of the analytical data, it is imperative that the developed methods are thoroughly validated according to international guidelines. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability. conicet.gov.aroup.com

By addressing these challenges through meticulous sample preparation, advanced chromatographic techniques, and robust method validation, researchers can obtain accurate and reliable data on the content of this compound and other taxanes in a wide range of research samples.

Future Prospects and Research Trajectories

Advancements in Biotechnological Production of Taxanes through Synthetic Biology and Enzyme Engineering

The production of taxanes has historically been a challenge due to their complex structure and low abundance in the host yew tree. wikidata.orgherts.ac.uk This has spurred significant research into biotechnological production platforms. cenmed.com Synthetic biology offers a transformative approach, aiming to reconstruct the entire taxane (B156437) biosynthetic pathway in microbial or plant hosts that are easier and faster to cultivate than yew trees. sigmaaldrich.comfishersci.caguidetopharmacology.org

Advancements in metabolic engineering have enabled the optimization of the taxol pathway in various hosts, leading to the accumulation of key intermediates. cenmed.com Strategies include balancing the expression of pathway enzymes, engineering cofactor availability, and modifying competing metabolic pathways to channel precursors like geranylgeranyl diphosphate (B83284) (GGPP) towards taxane synthesis. sigmaaldrich.comfishersci.ca For instance, expressing taxane biosynthetic genes in hosts like E. coli and yeast has shown promise, although the complexity of the pathway, particularly the multiple hydroxylation steps mediated by cytochrome P450 enzymes, remains a significant hurdle. sigmaaldrich.commetabolomicsworkbench.org

Enzyme engineering plays a crucial role in overcoming these challenges. By employing computational and experimental methods, researchers are gaining mechanistic insights into the catalytic cycles of pathway enzymes. cenmed.com This knowledge guides rational protein engineering efforts to improve the catalytic efficiency and substrate specificity of key enzymes. sigmaaldrich.comfishersci.ca For example, engineering the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme has been a focus for improving the conversion of precursors to more advanced taxanes. sigmaaldrich.com While much of this work focuses on producing paclitaxel (B517696) or its immediate precursor, baccatin (B15129273) III, the same principles and engineered enzymatic toolkits could be adapted for the targeted production of 4-deacetyltaxol or its derivatives, should they prove to be valuable intermediates for next-generation semisynthetic taxanes.

Rational Design and Synthesis of Next-Generation Taxane Analogs with Modulated Biological Activity

While this compound itself shows minimal to no activity in microtubule assembly assays and is not cytotoxic, its core taxane structure makes it a relevant starting point for medicinal chemistry efforts. wikipedia.orgfishersci.co.ukfishersci.ca The lack of activity underscores the critical importance of the C-4 acetyl group for the biological function of paclitaxel. uni.lu This finding is a key piece of structure-activity relationship (SAR) data that informs the rational design of new analogs. fishersci.ca

The future of taxane development lies in creating next-generation analogs with improved properties. wmcloud.org Rational drug design, guided by SAR studies and computational modeling, aims to modify the taxane scaffold to enhance potency, improve solubility, or overcome resistance mechanisms. fishersci.cawikipedia.org Starting from an inactive or less active precursor like this compound, synthetic chemists can explore a wide range of modifications. For example, replacing the C-4 acetyl group with other functionalities could lead to the discovery of novel analogs with unique biological profiles. Combinatorial chemistry approaches, which allow for the rapid synthesis of a large library of related compounds, can be employed to explore different acyl groups at the C-4, C-7, and C-10 positions to identify new leads with improved tubulin-assembly activity or cytotoxicity. researchgate.net The goal is to design molecules that retain the necessary pharmacophore for tubulin binding while introducing new features that modulate their biological activity. sigmaaldrich.com

Deeper Mechanistic Elucidation of Taxane-Target Interactions at the Molecular Level

The primary mechanism of action for active taxanes like paclitaxel is the stabilization of microtubules, which are essential components of the cellular cytoskeleton. wikipedia.orgciteab.comwikidata.org This interaction prevents the dynamic instability required for cell division, ultimately leading to cell cycle arrest and apoptosis. wikidata.orgguidetopharmacology.org The binding site for taxanes is located on the β-tubulin subunit within the microtubule. invivochem.comuni.lu

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy, combined with molecular modeling, are providing an increasingly detailed picture of this interaction. invivochem.com These studies have revealed that the taxane molecule adopts a specific conformation when bound to tubulin and that various parts of the molecule, including the C-2 benzoyl group and the C-13 side chain, are crucial for binding. fishersci.cauni.lu

Integration of Omics Data for Comprehensive Understanding of Taxane Action and Metabolism

A comprehensive understanding of how taxanes work requires looking beyond the drug-target interaction to the systemic response of the cell. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this systemic view. nih.govchem960.comfishersci.iewikipedia.org

Omics technologies can be used to build a complete picture of taxane action and metabolism. mims.comnih.gov For example, pharmacogenomics studies investigate how genetic variations in metabolic enzymes (like CYP2C8 and CYP3A4) and drug transporters affect an individual's response to taxanes. mitoproteome.orgwikipedia.orgwikipedia.org Proteomics can identify changes in protein expression, such as the upregulation of different β-tubulin isotypes or microtubule-associated proteins, which are associated with taxane resistance. guidetopharmacology.org Metabolomics can track the metabolic fate of taxane compounds and identify key pathways that are perturbed upon treatment. nih.gov

For a compound like this compound, omics data can be applied in several ways. In the context of biotechnological production, multi-omics analysis of Taxus cell cultures can help identify regulatory genes and bottlenecks in the biosynthetic pathway, providing new targets for metabolic engineering to increase the yield of specific taxoids. herts.ac.uknih.gov In a pharmacological context, even though this compound is inactive, studying its metabolism via metabolomics could provide insights into the general metabolic pathways for taxane-like structures. Integrating these diverse datasets allows for the construction of comprehensive models of taxane pharmacology, from the molecular to the systems level, ultimately paving the way for more effective and personalized therapies. fishersci.iemims.comnih.gov

Q & A

Q. What steps mitigate confirmation bias when interpreting this compound’s synergistic effects with other chemotherapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.